

Metofenazate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Metofenazate

Cat. No.: B048231

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For Researchers, Scientists, and Drug Development Professionals

Metofenazate, a phenothiazine derivative, is a compound of interest for its potential therapeutic applications. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for advancing research and developing viable pharmaceutical formulations. This technical guide provides a comprehensive overview of available data on the solubility and stability of **metofenazate**, alongside detailed experimental protocols for its assessment.

Core Physicochemical Properties

Metofenazate is characterized by its phenothiazine core structure, which significantly influences its chemical behavior. Key properties are summarized below:

Property	Value	Reference
Molecular Formula	C ₃₁ H ₃₆ ClN ₃ O ₅ S	--INVALID-LINK--
Molecular Weight	598.2 g/mol	--INVALID-LINK--
Appearance	Solid	[Various Supplier Data]
LogP	5.77	[Calculated]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. While extensive quantitative solubility data for **metofenazate** in a range of common solvents is not readily available in the public domain, some key information has been reported.

Qualitative Solubility:

Metofenazate is generally described as being soluble in dimethyl sulfoxide (DMSO). Its aqueous solubility is expected to be low and pH-dependent, a common characteristic of basic compounds like phenothiazine derivatives.

Quantitative Solubility Data:

Solvent	Solubility (mg/mL)	Temperature (°C)	Method
Dimethyl Sulfoxide (DMSO)	100	Not Specified	Not Specified

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of **metofenazate** in a specific solvent at a controlled temperature.

Materials:

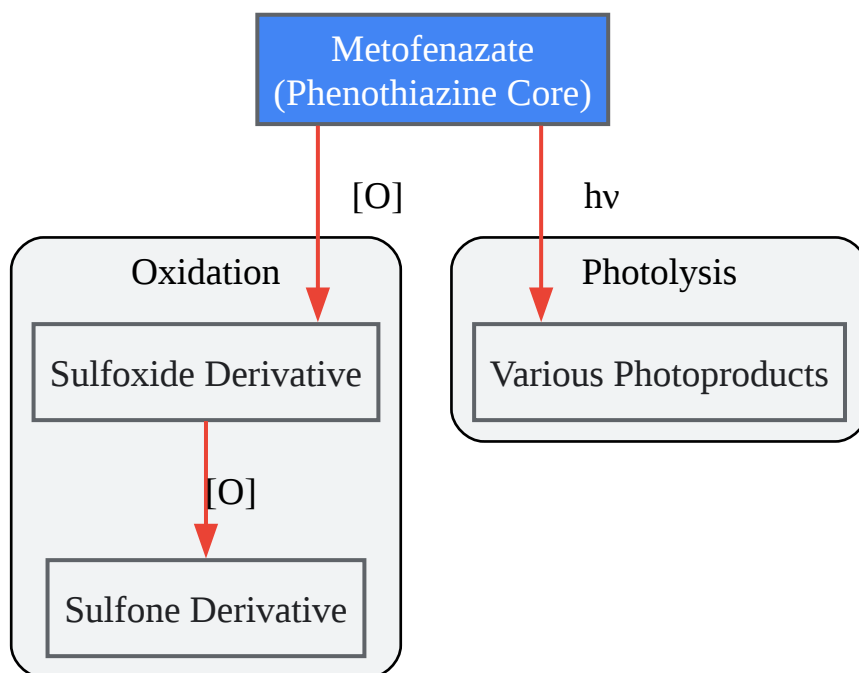
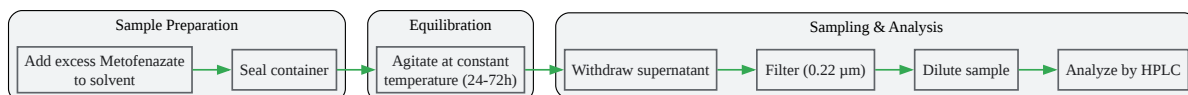
- **Metofenazate** powder
- Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetone, acetonitrile)
- Shaking incubator or orbital shaker with temperature control
- Centrifuge

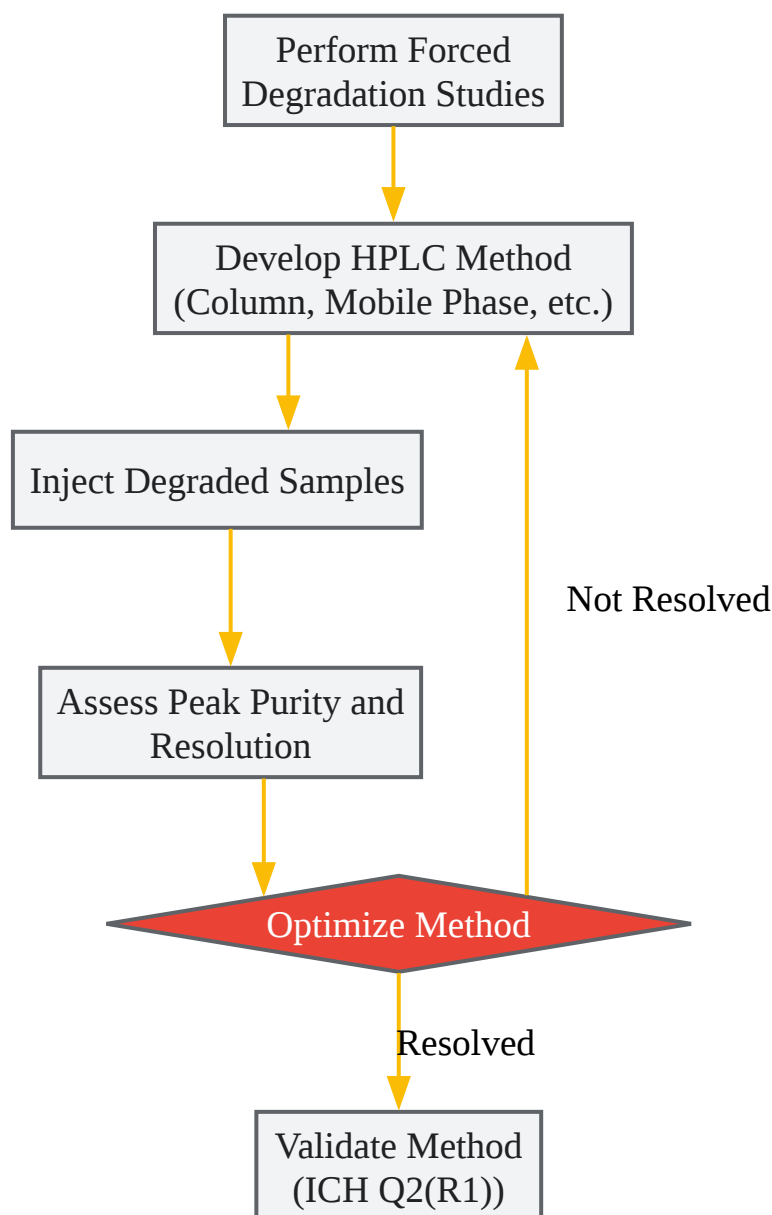
- Syringe filters (e.g., 0.22 μm PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes
- Analytical balance

Procedure:

- Add an excess amount of **metofenazate** powder to a known volume of the selected solvent in a sealed container (e.g., glass vial). The excess solid should be clearly visible.
- Place the containers in a shaking incubator set to a constant temperature (e.g., 25 $^{\circ}\text{C}$ or 37 $^{\circ}\text{C}$).
- Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- After the equilibration period, allow the samples to stand to let the excess solid settle.
- Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
- Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
- Analyze the concentration of **metofenazate** in the diluted solution using a validated HPLC method.
- Calculate the original solubility in mg/mL.

Logical Workflow for Solubility Determination





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- To cite this document: BenchChem. [Metofenazate: A Technical Guide to Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b048231#metofenazate-solubility-and-stability-data\]](https://www.benchchem.com/product/b048231#metofenazate-solubility-and-stability-data)

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com